1-(4-ethoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-3-27-14-10-8-13(9-11-14)25-19(21)18(23-24-25)20-22-16(12-28-20)15-6-4-5-7-17(15)26-2/h4-12H,3,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZYIYNNJQFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxyphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : CHNOS
- Molecular Weight : 393.5 g/mol
This structure includes a triazole ring, which is known for its diverse biological activities.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 10 µg/mL | 15 |
| S. aureus | 5 µg/mL | 18 |
| P. aeruginosa | 20 µg/mL | 12 |
The results demonstrate that the compound shows comparable activity to standard antibiotics such as ceftriaxone and ampicillin .
Antifungal Activity
In addition to antibacterial effects, the compound has been evaluated for antifungal activity against common fungal pathogens.
| Fungal Strain | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| Candida albicans | 15 | 75 |
| Aspergillus niger | 20 | 65 |
These findings suggest that the compound is effective against fungal infections, potentially offering a dual therapeutic approach in treating infections caused by both bacteria and fungi .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies showed that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) | Cell Viability (%) |
|---|---|---|
| MCF-7 | 12.5 | 40 |
| A549 | 15.0 | 35 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for therapeutic efficacy in cancer treatment .
The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:
- Antibacterial Mechanism : The triazole ring may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
- Antifungal Mechanism : Similar to its antibacterial effects, it may interfere with ergosterol synthesis in fungal cell membranes.
- Anticancer Mechanism : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological contexts:
- Study on Antibacterial Activity : A recent study demonstrated that derivatives with specific substitutions on the triazole ring exhibited enhanced antibacterial activity compared to non-substituted analogs .
- Antifungal Efficacy : Another research effort focused on the antifungal properties against clinical isolates of Candida species, revealing promising results that could lead to new treatments for resistant strains .
- Cancer Research : Investigations into its anticancer properties have shown that it can significantly reduce tumor growth in animal models when administered at therapeutic doses .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles and thiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
- Case Study: A study conducted on similar thiazole-triazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting that the presence of the triazole moiety contributes to this activity .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly due to the presence of the triazole ring, which is known to interact with biological targets involved in cancer progression.
- Case Study: In vitro studies have shown that related compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. For instance, derivatives have been noted to inhibit the growth of breast cancer cell lines .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds featuring triazole and thiazole rings have been reported to exhibit anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Triazole-Thiazole Hybrids
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy and ethoxy groups are electron-donating, enhancing solubility and stability compared to electron-withdrawing groups (e.g., nitro in or bromo in ).
- Biological Implications : The benzothiazole substituent in is associated with antiproliferative activity, while naphthyl groups in may improve lipophilicity and membrane permeability.
- Molecular Weight : Brominated analogs (e.g., F988-0094) exhibit higher molecular weights (~428 g/mol), which could influence pharmacokinetic properties.
Key Analytical Data for Analogs
- NMR Spectroscopy :
- Mass Spectrometry : LC/MSD with API-ES/APCI ionization confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 338 for ) .
Q & A
Q. What synthetic methodologies are most effective for constructing the triazole-thiazole core in this compound?
The triazole-thiazole scaffold can be synthesized via cyclocondensation or Huisgen 1,3-dipolar cycloaddition (click chemistry). For example:
- Cyclocondensation : Reacting hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., ethanol or toluene with catalytic acid/base) .
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by thiazole ring closure using thioureas or α-haloketones . Key optimization parameters include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% CuI) .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., ethoxy group protons at δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.2 ppm for OCH2) and coupling patterns .
- IR : Identify NH stretches (~3300 cm⁻¹ for triazole-amine) and C=N/C-S bonds in the thiazole ring (~1600 cm⁻¹ and ~680 cm⁻¹, respectively) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?
Methodology for SAR Studies :
- Synthesize analogs with systematic substituent variations (e.g., replacing ethoxy with methoxy or halogen groups).
- Test against target enzymes (e.g., kinases) or pathogens using microplate assays (IC50/EC50 determination) .
- Correlate electronic effects (Hammett σ values) and lipophilicity (logP) with activity trends. For example, bulkier ethoxy groups may enhance membrane permeability but reduce target binding .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., bacterial dihydrofolate reductase). Key residues (e.g., Asp27, Lys32) may form hydrogen bonds with the triazole-amine group .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .
Q. How can researchers resolve contradictory bioactivity data across studies?
- Orthogonal Assays : Replicate results using alternate methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .
- Solubility Testing : Address false negatives by optimizing DMSO stock concentrations (e.g., ≤1% v/v) and using surfactants (e.g., Tween-80) .
- Control Compounds : Include reference inhibitors (e.g., trimethoprim for antimicrobial studies) to validate assay conditions .
Experimental Design & Optimization
Q. What strategies improve yield in multi-step syntheses?
- Intermediate Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) after each step to minimize side products .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hrs to 30 mins) and improve yields by 15–20% .
Q. How to assess stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
